molecular formula C15H16N4O3 B2405677 methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 879935-79-2

methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2405677
CAS RN: 879935-79-2
M. Wt: 300.318
InChI Key: RPANPQOMXZAPMK-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyrimidines are a class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

New triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction was carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tuberculostatic Agents : Compounds structurally related to the specified chemical have been synthesized for their potential antituberculous activity. The study explored three-component condensations of various aromatic aldehydes with β-dicarbonyl compounds and triazole or pyrazole amines, analyzing their structure-activity relationships for tuberculostatic properties (Titova et al., 2019).

  • Rearrangement Studies : Research on the rearrangement of thiazolopyrimidines into triazolopyrimidines induced by bond reduction has been documented, highlighting a specific synthetic route that confirms the structure through X-ray diffraction data (Lashmanova et al., 2019).

  • Antitumor Activity : A novel compound within the same chemical family demonstrated significant in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines, indicating the potential for further exploration in cancer treatment (Gomha et al., 2017).

Biological Applications

  • Anticonvulsant Activities : Compounds related to triazolopyrimidines have been designed, synthesized, and evaluated for their anticonvulsant activities, showcasing significant efficacy in in vivo models, suggesting potential therapeutic applications for epilepsy or seizure disorders (Wang et al., 2015).

  • Antibacterial and Antifungal Properties : Novel derivatives have been synthesized and screened for antibacterial and antifungal activities, revealing that some compounds exhibit significant biological activity against a range of microbial strains, indicating their potential as antimicrobial agents (Suresh et al., 2016).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines have continued to be a focus of research due to their diverse biological activities . Future research may focus on the synthesis of new derivatives and the exploration of their potential applications in medicinal chemistry .

properties

IUPAC Name

methyl 5-ethyl-7-(3-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-3-11-12(14(21)22-2)13(9-5-4-6-10(20)7-9)19-15(18-11)16-8-17-19/h4-8,13,20H,3H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPANPQOMXZAPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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